5-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
Description
This compound features a brominated furan-2-carboxamide core linked via an ethyl chain to a substituted pyrazole moiety. The pyrazole ring is functionalized with a 5-methyl group and a thiophen-2-yl substituent.
Properties
IUPAC Name |
5-bromo-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-10-9-11(13-3-2-8-22-13)18-19(10)7-6-17-15(20)12-4-5-14(16)21-12/h2-5,8-9H,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCFMHUXVONQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that similar compounds have been used in the development of novel antidepressants. Therefore, it is possible that this compound may interact with targets involved in mood regulation, such as neurotransmitter receptors or transporters.
Mode of Action
Given its potential role in the treatment of depression, it may interact with its targets to modulate the release or reuptake of certain neurotransmitters.
Biochemical Pathways
It is suggested that depression is a common mood syndrome triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system with the malfunction of noradrenergic, dopaminergic, and serotonergic systems. Therefore, this compound may influence these pathways.
Biological Activity
5-bromo-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant biological activity. Its structure includes a furan ring, a pyrazole ring, and a thiophene ring, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Functional Groups
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Thiophene Ring : Enhances the compound's electronic properties and stability.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable diketone.
- Introduction of the Thiophene Ring : Coupling of the pyrazole intermediate with a thiophene derivative.
- Bromination : Introduction of the bromine atom via bromination reactions.
- Amidation : Formation of the carboxamide group through reaction with furan-2-carboxylic acid.
These methods can be optimized for yield and purity using techniques like column chromatography and spectroscopic methods for characterization .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. Research indicates that this compound may inhibit microbial growth by disrupting essential biochemical pathways, potentially affecting nucleic acid or protein synthesis in target organisms .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various drug-resistant bacteria. In vitro studies have demonstrated its effectiveness against strains such as Acinetobacter baumannii and Klebsiella pneumoniae . The following table summarizes some key findings regarding its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Acinetobacter baumannii | 32 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Antibacterial Activity :
A study evaluated the antibacterial activity of various derivatives, including this compound. The results indicated that this compound exhibited significant activity against resistant strains due to its ability to form hydrogen bonds and hydrophobic interactions with bacterial enzymes . -
In Vivo Studies :
Animal models have been used to assess the efficacy of this compound in treating infections caused by resistant bacterial strains. Results showed a reduction in bacterial load and improved survival rates in treated groups compared to controls .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide
- Core Differences : Replaces the furan-2-carboxamide with thiophene-2-carboxamide and lacks the ethyl linker.
- However, the absence of the ethyl linker may reduce conformational flexibility .
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Core Differences : Substitutes the pyrazole-ethyl group with a thiazole ring.
- Impact : Thiazole’s nitrogen/sulfur atoms may increase hydrogen-bonding capacity and metabolic stability compared to pyrazole derivatives. This could enhance bioavailability but alter target selectivity .
N-(5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl)-4-bromothiophene-2-carboxamide (6d)
- Core Differences : Features a bromothiophene-carboxamide attached to a dichlorobenzyl-thiazole.
- Impact : The dichlorobenzyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. Compound 6d demonstrated significant cytotoxic effects in anticancer studies, suggesting brominated heterocycles are pharmacologically relevant .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
